molecular formula C14H6N4O8 B11973937 2,5,7-Trinitro-9-oxofluorene-4-carboxamide CAS No. 93105-66-9

2,5,7-Trinitro-9-oxofluorene-4-carboxamide

Cat. No.: B11973937
CAS No.: 93105-66-9
M. Wt: 358.22 g/mol
InChI Key: FXCNNLGCNUONLQ-UHFFFAOYSA-N
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Description

2,5,7-Trinitro-9-oxofluorene-4-carboxamide is a chemical compound with the molecular formula C14H6N4O8 It is known for its unique structure, which includes three nitro groups and a carboxamide group attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide typically involves the nitration of fluorene derivatives. One common method is the nitration of 9-fluorenone-4-carboxylic acid, followed by the conversion of the resulting trinitro compound to the carboxamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration and decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the highly reactive and potentially hazardous nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trinitro-9-oxofluorene-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can yield a variety of substituted fluorene compounds .

Scientific Research Applications

2,5,7-Trinitro-9-oxofluorene-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide involves its interaction with molecular targets through its nitro and carboxamide groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and nucleophilic substitution. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid dibutylamide
  • 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid undecyl ester
  • 9-Fluorenone-4-carboxylic acid

Uniqueness

2,5,7-Trinitro-9-oxofluorene-4-carboxamide is unique due to its specific combination of nitro and carboxamide groups on the fluorene backbone. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

93105-66-9

Molecular Formula

C14H6N4O8

Molecular Weight

358.22 g/mol

IUPAC Name

2,5,7-trinitro-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C14H6N4O8/c15-14(20)9-3-5(16(21)22)1-7-11(9)12-8(13(7)19)2-6(17(23)24)4-10(12)18(25)26/h1-4H,(H2,15,20)

InChI Key

FXCNNLGCNUONLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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